Structural Differentiation from the MMTC/57E SNAT2 Hit: 4-Methoxy vs. 4-Methyl Benzenesulfonamide and Unsubstituted vs. 2-Trifluoromethyl Benzyl Substitution
The target compound differs from the well-characterized SNAT2 inhibitor MMTC/57E [3-(N-methyl(4-methylphenyl)sulfonamido)-N-(2-trifluoromethylbenzyl)thiophene-2-carboxamide] at two key sites: (i) a 4-methoxy group replaces the 4-methyl group on the benzenesulfonamide ring, and (ii) an unsubstituted benzyl group replaces the 2-trifluoromethylbenzyl group at the carboxamide nitrogen. While MMTC/57E exhibited SNAT2 inhibition with an IC50 of 0.8–3 µM in FLIPR membrane potential and radiometric glycine uptake assays [1], no comparable activity data are publicly available for the methoxy/benzyl analog. However, based on the established SAR that para-substitution on the benzenesulfonamide influences target engagement [1], the methoxy substitution is expected to alter electronic density and H-bonding potential, which may translate to differentiated potency or selectivity profiles. This structural modification represents a deliberate diversification of the chemotype for SAR exploration or lead optimization campaigns.
| Evidence Dimension | Structural substitution pattern (SNAT2 inhibitor lead series) |
|---|---|
| Target Compound Data | 4-methoxybenzenesulfonamide; N-benzyl; no quantitative activity data available |
| Comparator Or Baseline | MMTC/57E: 4-methylbenzenesulfonamide; N-(2-trifluoromethylbenzyl); IC50 0.8–3 µM (SNAT2 inhibition) |
| Quantified Difference | Qualitative structural difference; activity impact not quantified |
| Conditions | FLIPR membrane potential assay and radiometric glycine uptake assay in MDA-MB-231 and HPAFII cell lines [1] |
Why This Matters
For researchers conducting SAR around the SNAT2 scaffold, the methoxy/benzyl variant provides a key diversification point; procurement of this specific analog enables direct head-to-head profiling against the methyl/trifluoromethylbenzyl hit to elucidate the contribution of these substitutions to potency, selectivity, and solubility.
- [1] Gauthier-Coles G, Bröer A, McLeod MD, George AJ, Hannan RD, Bröer S. Identification and characterization of a novel SNAT2 (SLC38A2) inhibitor reveals synergy with glucose transport inhibition in cancer cells. Front Pharmacol. 2022;13:963465. View Source
